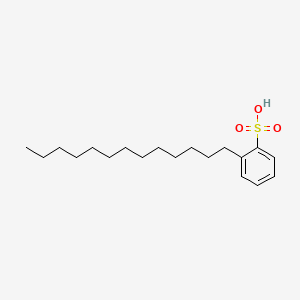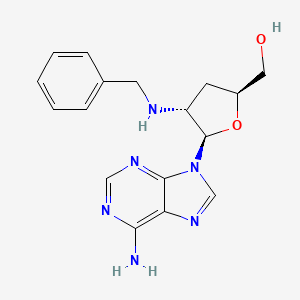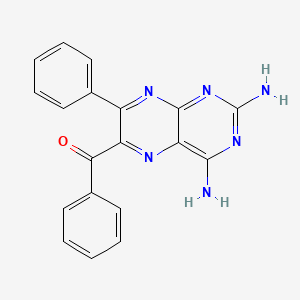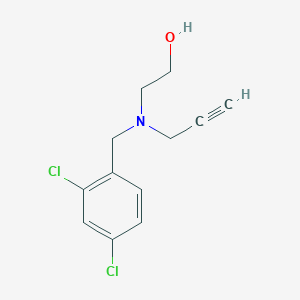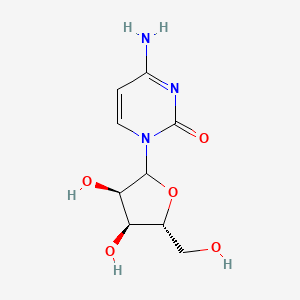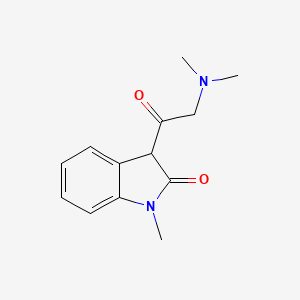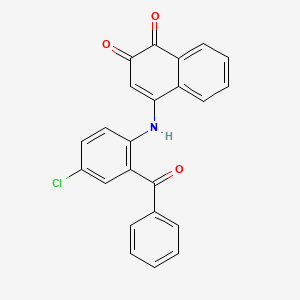
4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalenedione core substituted with a benzoyl and chloroanilino group. Its molecular formula is C21H12ClNO3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione typically involves multi-step organic reactions. One common method includes the reaction of 2-benzoyl-4-chloroaniline with 1,2-naphthoquinone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzoyl-4-chloroaniline: Shares a similar structure but lacks the naphthalenedione core.
1,2-Naphthoquinone: The core structure without the benzoyl and chloroanilino groups.
4-Chloroaniline: A simpler compound with only the chloroanilino group.
Uniqueness
4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione is unique due to its combined structural features, which confer specific chemical reactivity and biological activity
Propiedades
Número CAS |
907559-57-3 |
|---|---|
Fórmula molecular |
C23H14ClNO3 |
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
4-(2-benzoyl-4-chloroanilino)naphthalene-1,2-dione |
InChI |
InChI=1S/C23H14ClNO3/c24-15-10-11-19(18(12-15)22(27)14-6-2-1-3-7-14)25-20-13-21(26)23(28)17-9-5-4-8-16(17)20/h1-13,25H |
Clave InChI |
FAXCSOIHOXMRFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC3=CC(=O)C(=O)C4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



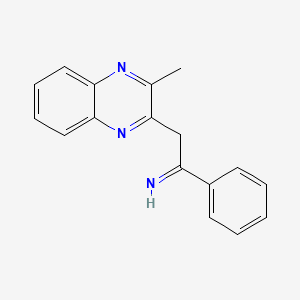
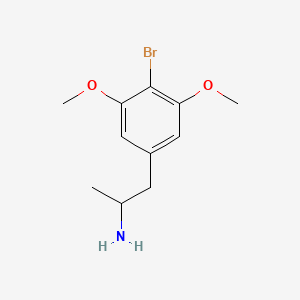

![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)
